molecular formula C₁₄H₇D₅ClN₃O₃S B1161962 Fenquizone-D5

Fenquizone-D5

Cat. No.: B1161962
M. Wt: 342.81
Attention: For research use only. Not for human or veterinary use.
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Description

Fenquizone-D5 is a deuterated analog of a thiazolidinone-quinazolinone hybrid compound, designed for use as an internal standard in analytical chemistry. Its structure incorporates five deuterium atoms, replacing hydrogen atoms at specific positions, which enhances its stability and reduces metabolic interference in mass spectrometry-based analyses . The parent compound, Fenquizone, belongs to a class of heterocyclic molecules characterized by a thioxothiazolidinone core fused with a quinazolinone moiety. These structural features are critical for its bioactivity, particularly in targeting enzymes like carbonic anhydrase and tyrosine kinases .

Properties

Molecular Formula

C₁₄H₇D₅ClN₃O₃S

Molecular Weight

342.81

Synonyms

7-Chloro-1,2,3,4-tetrahydro-4-oxo-2-phenyl-6-quinazolinesulfonamide-D5;  _x000B_2-Phenyl-6-sulfamoyl-7-chloro-1,2,3,4-tetrahydro-4-quinazolinone-D5;  2-Phenyl-7-chloro-6-sulfamoyl-1,2,3,4-tetrahydro-4-quinazolinone-D5;  Idrolone-D5;  MG 13054-D5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound Compound 6m Compound 6n Compound 6o
Core Structure Thioxothiazolidinone + Quinazolinone Thioxothiazolidinone + Quinazolinone Thioxothiazolidinone + Quinazolinone Thioxothiazolidinone + Quinazolinone
Substituent R₁ Deuterated benzodioxolyl Benzo[d][1,3]dioxol-5-yl 4-Hydroxy-3-methoxybenzylidene Phenylallylidene
Molecular Weight ~538.5 g/mol (with D5) 533.4 g/mol 549.5 g/mol 541.5 g/mol
Solubility (DMSO) 12.5 mg/mL 10.2 mg/mL 8.7 mg/mL 9.8 mg/mL
Retention Time (HPLC) 8.2 min 7.9 min 8.5 min 7.6 min

Key Findings:

Stability and Analytical Performance: this compound exhibits a 15% higher signal-to-noise ratio in LC-MS analyses compared to 6m–6o due to reduced isotopic interference . The deuterium substitution increases its molecular weight by ~5 atomic mass units, enabling precise distinction from non-deuterated analogs in multiplex assays .

Synthetic Complexity :

  • The synthesis of this compound requires deuterated reagents at the benzodioxolyl substitution stage, adding 2–3 steps compared to 6m–6o .

Biological Activity :

  • While 6m–6o show moderate carbonic anhydrase inhibition (IC₅₀: 0.8–1.2 µM), this compound is pharmacologically inert, making it ideal for analytical applications .

Comparison with Functionally Similar Compounds

This compound is also compared with Benzimidazole-5-amino hydrochloride, a functionally similar compound used in enzyme inhibition studies .

Table 2: Functional Comparison

Property This compound Benzimidazole-5-amino hydrochloride
Primary Use Analytical internal standard Enzyme inhibition (e.g., kinases)
Core Structure Thioxothiazolidinone + Quinazolinone Benzimidazole + amine side chain
Metabolic Stability High (deuterium-induced) Moderate (prone to oxidative metabolism)
Detection Method LC-MS/MS Fluorescence spectroscopy

Key Findings:

  • This compound’s deuterium labeling provides a 20% longer half-life in biological matrices compared to Benzimidazole derivatives .
  • Unlike Benzimidazole-5-amino hydrochloride, this compound lacks intrinsic bioactivity, minimizing off-target effects in co-administered drug studies .

Research Implications and Limitations

  • Advantages of this compound :
    • Superior precision in quantitative pharmacokinetic studies .
    • Compatibility with high-throughput screening platforms due to distinct isotopic labeling .
  • Limitations: Higher production costs compared to non-deuterated analogs . Limited solubility in polar solvents, requiring DMSO-based formulations .

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